5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a pyrazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also influence a range of biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human embryonic kidney cells , indicating that these compounds may have favorable bioavailability and low toxicity.
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent inhibitory effects on certain bacterial strains.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding .
Cellular Effects
It has been suggested that the compound may have significant activity against Mycobacterium tuberculosis H37Ra . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Dosage Effects in Animal Models
The effects of different dosages of 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide in animal models have not been extensively studied. It is known that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyridine and a suitable aldehyde.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Final Coupling and Chlorination: The final step involves coupling the synthesized rings and introducing the chlorine atom through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which combines the properties of pyridine, pyrazine, and thiophene rings
Properties
IUPAC Name |
5-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-13-4-3-12(22-13)15(21)20-9-11-14(19-7-6-18-11)10-2-1-5-17-8-10/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVACFXRLOKOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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